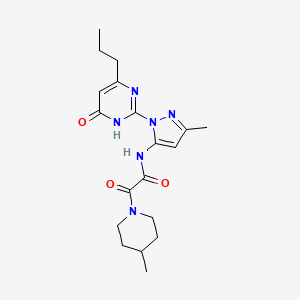![molecular formula C29H36N2O5 B2863698 2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893352-54-0](/img/structure/B2863698.png)
2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C29H36N2O5 and its molecular weight is 492.616. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemosensors for Transition Metal Ions
Research by Gosavi-Mirkute et al. (2017) delves into the development of naphthoquinone-based chemosensors, demonstrating their effectiveness in detecting transition metal ions. These sensors, which include variations such as 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, showcase selectivity towards copper ions in methanol or methanol-water mixtures, signaling detection through a color change. This study highlights the potential application of similar compounds in the detection and analysis of metal ions (Gosavi-Mirkute et al., 2017).
Inhibitors of Lipid Peroxidation
The work of Braughler et al. (1987) focuses on the inhibition of lipid peroxidation, a process crucial in various biological and pathological phenomena. They investigated compounds like U74006F and U74500A, which contain elements similar to 2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, for their efficacy in inhibiting lipid peroxidation, especially under conditions involving iron. This study contributes to understanding how similar compounds can be applied in biochemical research and therapeutic interventions (Braughler et al., 1987).
Acylation and Molecular Structure Analysis
Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids. Their research, involving the molecular structure analysis of related compounds, provides insight into the chemical properties and potential applications of substances similar to 2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the field of organic chemistry and material science (Jones et al., 1990).
Photoluminescent Conjugated Polymers
Beyerlein and Tieke (2000) conducted research on photoluminescent conjugated polymers incorporating diketopyrrolopyrrole units, closely related to the compound . Their findings on the solubility, processability, and photochemical stability of these polymers have significant implications for their use in electronic applications, highlighting an important area of application for similar compounds (Beyerlein & Tieke, 2000).
Propriétés
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O5/c1-6-16-35-23-13-11-20(18-24(23)34-5)26-25-27(32)21-17-19(4)10-12-22(21)36-28(25)29(33)31(26)15-9-14-30(7-2)8-3/h10-13,17-18,26H,6-9,14-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJOKODOGAJDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN(CC)CC)OC4=C(C3=O)C=C(C=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2863615.png)
![Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2863617.png)
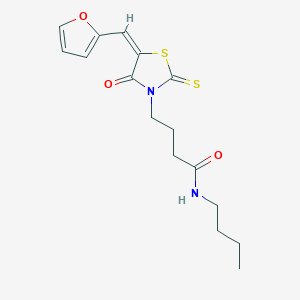
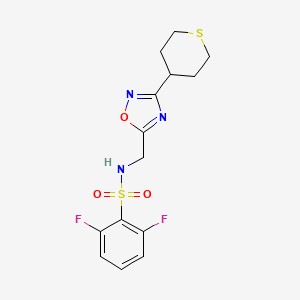
![Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2863620.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2863622.png)
![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2863623.png)
![Methyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2863627.png)
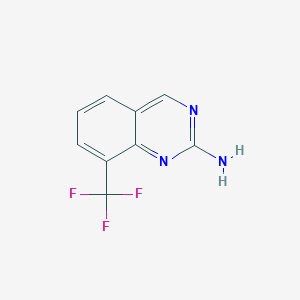
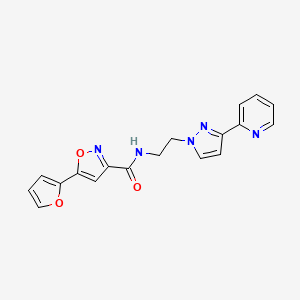
![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2863631.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2863635.png)
